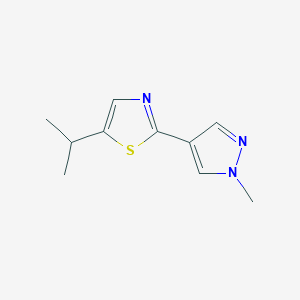
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid (DCMC) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCMC belongs to the class of chromene derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid exerts its biochemical and physiological effects through the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 and 5-LOX are enzymes involved in the production of inflammatory mediators, and their inhibition by this compound results in the reduction of inflammation. This compound also modulates the activity of certain receptors such as peroxisome proliferator-activated receptor gamma (PPARγ) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are involved in various physiological processes.
Biochemical and physiological effects:
This compound exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound also exhibits anti-tumor properties by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been found to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has several advantages for lab experiments, including its ability to inhibit specific enzymes and modulate various physiological processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid, including its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. This compound may also have potential applications in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid can be synthesized through the reaction of 3,4-dihydro-2H-chromene-3-carboxylic acid with N-tert-butoxycarbonyl-2-amino-2-methyl-1-propanol and diisopropylcarbodiimide. The reaction results in the formation of this compound, which can be purified through column chromatography.
Applications De Recherche Scientifique
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid has been extensively used in scientific research due to its ability to inhibit certain enzymes and modulate various physiological processes. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of cardiovascular diseases, neurodegenerative disorders, and diabetes.
Propriétés
IUPAC Name |
3-(3,4-dihydro-2H-chromene-3-carbonylamino)-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9(15(18)19)10(2)16-14(17)12-7-11-5-3-4-6-13(11)20-8-12/h3-6,9-10,12H,7-8H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZSRYHRZDFZBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1CC2=CC=CC=C2OC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)

![2-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindol-4-amine](/img/structure/B6631483.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)

![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)


![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
